tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate

Description

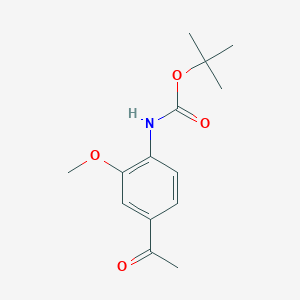

tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at the 2-position and an acetyl group at the 4-position. This compound is primarily utilized in organic synthesis as an intermediate, particularly in the development of pharmaceuticals and agrochemicals, where the Boc group serves to protect amine functionalities during multi-step reactions . Its structural features, such as electron-withdrawing acetyl and electron-donating methoxy groups, influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

tert-butyl N-(4-acetyl-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(16)10-6-7-11(12(8-10)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSCUSYCRZGPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate typically involves the reaction of 4-acetyl-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include amines and alcohols.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the development of new compounds with potential biological activity.

Key Reactions :

- Substitution Reactions : The compound can undergo nucleophilic substitutions to yield other carbamate derivatives.

- Functional Group Transformations : The acetyl and methoxy groups can be modified to enhance biological activity or improve solubility.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in therapeutic applications.

Case Study :

A study evaluated a series of tert-butyl substituted phenylcarbamates, including derivatives of this compound, for anti-inflammatory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard medications like indomethacin .

Biological Studies

Research has focused on understanding how this compound interacts with biological systems. Its carbamate functionality allows it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to modulation of their activity.

Biological Activity :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Viability Studies : In vitro assays have demonstrated its effects on cell viability in various models, indicating potential protective effects against oxidative stress .

Industrial Applications

In addition to its research applications, this compound is employed in the production of specialty chemicals and materials within the pharmaceutical industry. Its role as an intermediate facilitates the synthesis of diverse pharmaceutical agents.

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate involves its ability to protect amine groups during chemical reactions. The carbamate group forms a stable bond with the amine, preventing unwanted reactions. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine. The protecting group can be removed under acidic or basic conditions, allowing the amine to participate in subsequent reactions.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between tert-butyl (4-acetyl-2-methoxyphenyl)carbamate and analogous compounds:

Key Observations :

- The acetyl group in the target compound distinguishes it from analogs with halides (e.g., Cl in ) or alkyl chains (e.g., propargyl in ).

- Electron-withdrawing groups (e.g., acetyl, Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., OCH₃) stabilize aromatic rings against electrophilic substitution .

Physicochemical Properties

- Solubility: The acetyl group in the target compound increases polarity compared to non-polar analogs like 4c (propargyl-phenyl), enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), a property shared across all listed compounds .

Biological Activity

tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group, an acetyl group, and a methoxy group attached to a phenyl ring. This unique arrangement enhances its lipophilicity and membrane permeability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active metabolites that interact with cellular receptors and signaling pathways.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of carbamate compounds possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .

- Antitumor Activity : The compound has demonstrated efficacy in inhibiting tumor cell proliferation, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : In vitro studies indicate that the compound can reduce inflammation markers, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Properties : A study evaluated the effects of various carbamate derivatives on cancer cell lines. The results indicated that certain derivatives, including this compound, significantly inhibited cell growth and induced apoptosis in cancer cells .

- Inhibition of Platelet Aggregation : Research involving platelet function assays showed that the compound could inhibit GPIIb/IIIa receptor activation, which is crucial in thrombus formation. This suggests potential applications in cardiovascular disease management .

- Neuroprotective Effects : In models of neurodegenerative diseases, the compound exhibited protective effects against neuronal damage by reducing oxidative stress markers and inflammatory cytokines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar carbamate derivatives:

| Compound | Antimicrobial | Antitumor | Anti-inflammatory | Neuroprotective |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| tert-Butyl (2-acetylphenyl)carbamate | Moderate | No | Moderate | No |

| tert-Butyl (5-methoxyphenyl)carbamate | Yes | Moderate | Yes | Moderate |

Q & A

Basic: What are the common synthetic routes for tert-Butyl (4-acetyl-2-methoxyphenyl)carbamate?

Answer:

The synthesis typically involves multi-step protocols under controlled conditions. A general approach includes:

Protection of the amine group : Reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) in anhydrous THF or DCM .

Functionalization of the aromatic ring : Introducing acetyl and methoxy groups via Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity using directing groups .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems .

Key challenges include avoiding over-acylation and ensuring Boc group stability during acidic/basic conditions.

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Standard characterization involves:

- NMR : H and C NMR to confirm substitution patterns (e.g., acetyl proton at δ ~2.5 ppm, methoxy at δ ~3.8 ppm) and Boc group integrity (tert-butyl protons at δ ~1.4 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H] and fragmentation patterns consistent with carbamate cleavage .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .

Basic: What are the recommended storage conditions?

Answer:

- Temperature : Store at 2–8°C in a refrigerated, airtight container to prevent hydrolysis of the carbamate group .

- Moisture Control : Use desiccants (silica gel) and avoid exposure to humidity, which can degrade the Boc group .

- Light Sensitivity : Protect from direct sunlight to prevent photolytic decomposition of the acetyl moiety .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation steps to enhance reactivity; switch to anhydrous THF for Boc protection to minimize side reactions .

- Catalysis : Employ Lewis acids (e.g., AlCl) for Friedel-Crafts acylation, optimizing stoichiometry to avoid byproducts .

- Kinetic Monitoring : Use TLC or in situ IR to terminate reactions at ~90% conversion, preventing over-reaction .

Advanced: How to resolve discrepancies in spectroscopic data?

Answer:

- Contradictory NMR Peaks : Re-measure in deuterated DMSO to assess hydrogen bonding effects. Compare with computed spectra (DFT methods like B3LYP/6-31G**) .

- Mass Spec Anomalies : Perform high-resolution analysis to distinguish isotopic patterns from impurities. Cross-validate with synthetic intermediates .

- X-ray vs. Computational Data : Use SHELXL refinement to adjust thermal parameters and resolve disorder in crystal structures .

Advanced: What computational methods predict its biological activity?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on hydrogen bonding with the carbamate oxygen .

- QSAR Models : Train on analogs (e.g., tert-butyl nitro/hydroxy derivatives) to correlate substituent effects with activity .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (AMBER/CHARMM force fields) .

Basic: What safety precautions are necessary during handling?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced: How do substituents affect its reactivity in nucleophilic reactions?

Answer:

- Electron-Withdrawing Groups (Acetyl) : Increase carbamate electrophilicity, accelerating nucleophilic attack at the carbonyl carbon .

- Methoxy Group : Ortho/para-directing effects stabilize intermediates during substitution. Steric hindrance may reduce reaction rates .

- Boc Group Stability : Susceptible to cleavage under strong acids (TFA) or prolonged basic conditions; monitor pH during derivatization .

Advanced: What strategies address solubility issues in biological assays?

Answer:

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

- Pro-drug Design : Introduce phosphate or PEG groups temporarily, cleaved in vivo .

- pH Adjustment : Dissolve in buffered solutions (pH 7.4) with surfactants (Tween-80) for cell-based studies .

Advanced: How can kinetic studies elucidate reaction mechanisms?

Answer:

- Rate Monitoring : Use stopped-flow UV-Vis to track intermediate formation (e.g., enolate species in acylation) .

- Isotope Effects : Compare / in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

- Activation Parameters : Calculate ΔG‡ via Eyring plots from temperature-dependent kinetics (20–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.